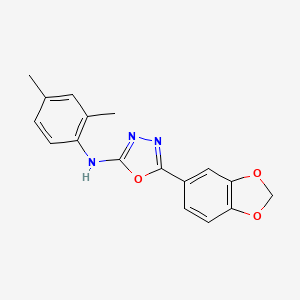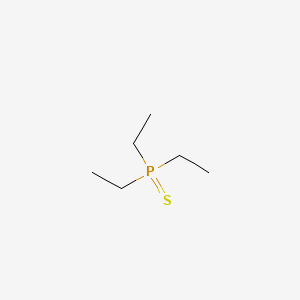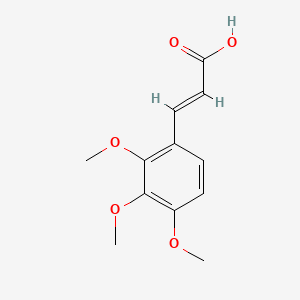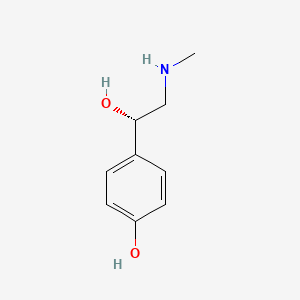
2-Bromonaphthalen-1-ol
Übersicht
Beschreibung
2-Bromonaphthalen-1-ol is a chemical compound with the CAS Number: 771-15-3 . It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of brominated phenols, such as 2-Bromonaphthalen-1-ol, can be achieved through electrophilic bromination . A typical reaction involves the use of diacetoxyiodobenzene (PIDA) and acetonitrile .
Molecular Structure Analysis
The molecular formula of 2-Bromonaphthalen-1-ol is C10H7BrO . The InChI key is LOHOSHDZQVKDPS-UHFFFAOYSA-N . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .
Chemical Reactions Analysis
The bromination of phenols, including 2-Bromonaphthalen-1-ol, is a significant chemical reaction . This reaction is typically monitored by thin-layer chromatography (TLC) and characterized using 1H-NMR and 13C-NMR .
Physical And Chemical Properties Analysis
2-Bromonaphthalen-1-ol has a molecular weight of 223.07 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 313.7±15.0 °C at 760 mmHg, and a melting point of 44-46ºC . It is soluble in water .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromonaphthalen-1-ol serves as a precursor in organic synthesis, particularly in the construction of complex molecules. Its bromine atom is reactive and can be used in various coupling reactions to form new bonds. For example, it can undergo Suzuki coupling to create biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
Material Science
In material science, 2-Bromonaphthalen-1-ol can be used to synthesize naphthalene-based polymers. These polymers have potential applications in creating new materials with unique properties like enhanced strength or electrical conductivity .
Catalysis
This compound can be used to generate catalysts for chemical reactions. For instance, naphthol derivatives are known to be used as ligands in metal-catalyzed reactions, which are crucial for producing fine chemicals and pharmaceuticals .
Environmental Monitoring
2-Bromonaphthalen-1-ol can be utilized as a biomarker for environmental exposure to polyaromatic hydrocarbons. Its presence in biological samples can indicate exposure to certain types of pollutants, aiding in environmental monitoring and public health studies .
Pharmaceutical Research
In pharmaceutical research, 2-Bromonaphthalen-1-ol derivatives can be explored for their therapeutic potential. The structural motif of naphthol is common in many drugs, and its derivatives can be screened for various biological activities .
Optoelectronics
Derivatives of 2-Bromonaphthalen-1-ol may find applications in the field of optoelectronics. Naphthalene cores are part of many organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and solar cells .
Sensing and Imaging
Naphthol compounds, related to 2-Bromonaphthalen-1-ol, are used in sensing and imaging technologies. They can be part of fluorescent probes or imaging agents that help in visualizing biological processes .
Chiral Chemistry
2-Bromonaphthalen-1-ol can be used to synthesize chiral molecules, which are important in the development of enantioselective synthesis. Chiral naphthol derivatives are valuable in creating asymmetric catalysts and ligands .
Safety and Hazards
The safety information for 2-Bromonaphthalen-1-ol includes a warning signal word . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .
Relevant Papers
The relevant papers retrieved discuss the bromination of phenols , the properties of 2-Bromonaphthalen-1-ol , and its potential applications.
Eigenschaften
IUPAC Name |
2-bromonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHOSHDZQVKDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227883 | |
| Record name | 2-Bromo-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
771-15-3 | |
| Record name | 2-Bromo-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



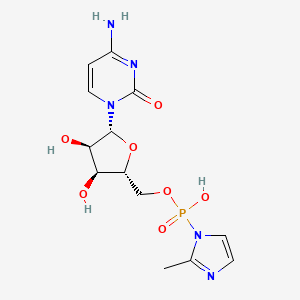
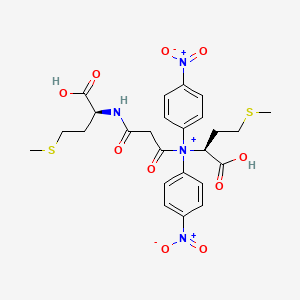
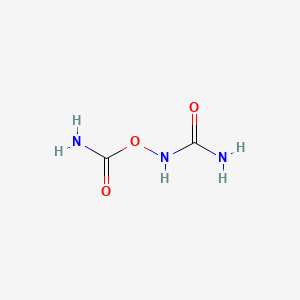


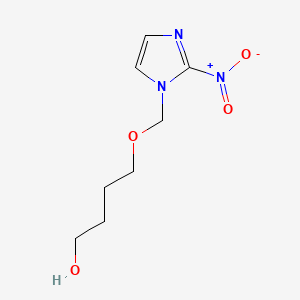

![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)
